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molecular formula C7H8O2 B8778846 1-(2-Methylfuran-3-yl)ethan-1-one

1-(2-Methylfuran-3-yl)ethan-1-one

Cat. No. B8778846
M. Wt: 124.14 g/mol
InChI Key: MZVBMFAXOBHFID-UHFFFAOYSA-N
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Patent
US04215057

Procedure details

To 100.12 g acetylacetone, 44 g dolomite powder and 4 ml pyridine (5 mol%) are added as described in example 1, whereafter 174.4 g 45% aqueous chloracetaldehyde solution is added, with stirring. Stirring is continued at 70° C. for 4.5 hours, and then another hour at 75° C. The CO2 -volume generated is 10.8 liter at room temperature. Workup occurs as in example 1. A fraction is collected at temperatures from 59°-61° C. at 11 torr; it amounts to 93.56 corresponding to 75.5% of the theoretical.
Quantity
100.12 g
Type
reactant
Reaction Step One
[Compound]
Name
dolomite
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
174.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].Cl[CH2:9][CH:10]=O.C(=O)=O>N1C=CC=CC=1>[CH3:2][C:1]1[O:3][CH:9]=[CH:10][C:4]=1[C:5](=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
100.12 g
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
dolomite
Quantity
44 g
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
174.4 g
Type
reactant
Smiles
ClCC=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
at 75° C
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
A fraction is collected at temperatures from 59°-61° C. at 11 torr

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
Smiles
CC=1OC=CC1C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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